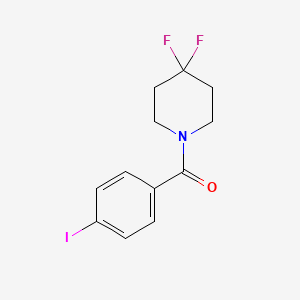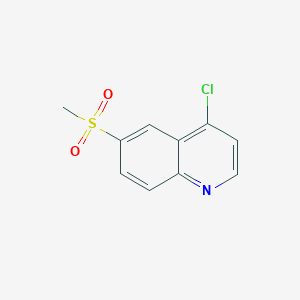
4-Chloro-6-(methylsulfonyl)quinoline
Descripción general
Descripción
4-Chloro-6-(methylsulfonyl)quinoline is a heterocyclic organic compound with the chemical formula C10H8ClNO2S . It has a molecular weight of 241.7 . It is a solid substance under normal conditions .
Synthesis Analysis
The synthesis of 4-Chloro-6-(methylsulfonyl)quinoline involves several steps. One method involves heating a combination of intermediates at 90°C for approximately 18 hours . Another method involves the use of trichlorophosphate at 110°C for 2 hours . Yet another method involves the use of thionyl chloride in N,N-dimethyl-formamide at 100°C for 2 hours .Molecular Structure Analysis
The linear formula of 4-Chloro-6-(methylsulfonyl)quinoline is C10H8ClNO2S . The InChI key is KJVKESYMVCSYLW-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving 4-Chloro-6-(methylsulfonyl)quinoline are complex and involve several steps. These reactions are typically carried out under controlled conditions and require specific reagents .Physical And Chemical Properties Analysis
4-Chloro-6-(methylsulfonyl)quinoline is a solid substance under normal conditions . It has a molecular weight of 241.7 .Aplicaciones Científicas De Investigación
Anticancer Research
4-Chloro-6-(methylsulfonyl)quinoline has shown promise in anticancer research due to the quinoline scaffold’s ability to interfere with various biological pathways involved in cancer cell proliferation . Quinoline derivatives have been studied for their potential to act as kinase inhibitors, which can play a crucial role in targeted cancer therapies.
Antioxidant Development
The compound’s structural features may contribute to its antioxidant properties, which are essential in combating oxidative stress—a condition associated with numerous diseases, including neurodegenerative disorders . Research into the development of antioxidants using quinoline derivatives is an active area of study.
Anti-Inflammatory Agents
Quinoline derivatives, including 4-Chloro-6-(methylsulfonyl)quinoline, are explored for their anti-inflammatory effects. These compounds can be designed to target specific inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases .
Antimalarial Agents
The quinoline core is historically significant in antimalarial drugs, such as chloroquine. Derivatives like 4-Chloro-6-(methylsulfonyl)quinoline are being investigated for their potential to act against Plasmodium species, the parasites responsible for malaria .
Antimicrobial and Antibacterial Applications
Research into the antimicrobial and antibacterial applications of quinoline derivatives is ongoing. These compounds can be structured to target specific bacterial strains, offering a pathway to novel antibiotics in an era of increasing antibiotic resistance .
Antituberculosis Activity
Tuberculosis remains a global health challenge, and quinoline derivatives are part of the search for more effective treatments. 4-Chloro-6-(methylsulfonyl)quinoline may contribute to this effort by serving as a lead compound for developing new antituberculosis drugs .
Anti-SARS-CoV-2 (COVID-19) Research
Given the urgent need for effective treatments against SARS-CoV-2, the virus responsible for COVID-19, quinoline derivatives are being evaluated for their potential antiviral properties. The structural versatility of compounds like 4-Chloro-6-(methylsulfonyl)quinoline allows for the synthesis of molecules that could inhibit the virus’s replication .
Green Chemistry and Sustainable Processes
The synthesis and application of quinoline derivatives, including 4-Chloro-6-(methylsulfonyl)quinoline, are also significant in the context of green chemistry. Researchers are developing more sustainable chemical processes to produce these compounds, reducing the environmental impact of their synthesis .
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-6-methylsulfonylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-15(13,14)7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVKESYMVCSYLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=CN=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(methylsulfonyl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



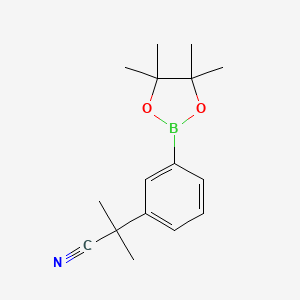
![1-(benzenesulfonyl)-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1456980.png)
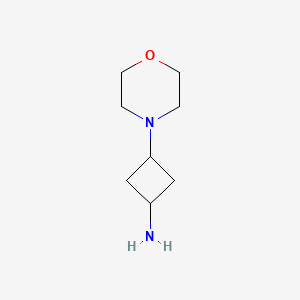

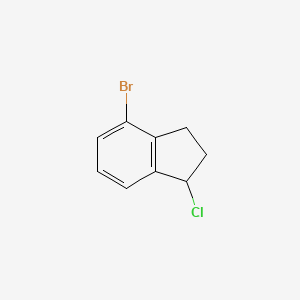

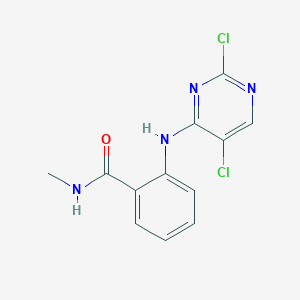

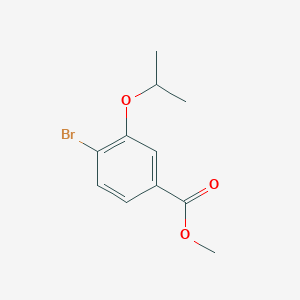

![1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine](/img/structure/B1456998.png)


